molecular formula C10H8ClNO2S B3022390 3-methylisoquinoline-5-sulfonyl Chloride CAS No. 640290-02-4

3-methylisoquinoline-5-sulfonyl Chloride

Cat. No.: B3022390
CAS No.: 640290-02-4
M. Wt: 241.69 g/mol
InChI Key: QLIQMMPZJXCVPK-UHFFFAOYSA-N
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Description

3-methylisoquinoline-5-sulfonyl chloride is a chemical compound with the molecular formula C10H8ClNO2S and a molecular weight of 241.69 g/mol . It is a derivative of isoquinoline, featuring a sulfonyl chloride group at the 5-position and a methyl group at the 3-position. This compound is used in various chemical reactions and has applications in scientific research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-methylisoquinoline-5-sulfonyl chloride typically involves the sulfonylation of 3-methylisoquinoline. One common method includes the reaction of 3-methylisoquinoline with chlorosulfonic acid, which introduces the sulfonyl chloride group at the 5-position. The reaction is usually carried out under controlled conditions to ensure the desired product is obtained .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale sulfonylation reactions using optimized conditions to maximize yield and purity. These methods often include the use of advanced equipment and techniques to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

3-methylisoquinoline-5-sulfonyl chloride undergoes various chemical reactions, including:

    Substitution Reactions: The sulfonyl chloride group can be substituted with other nucleophiles, such as amines or alcohols, to form sulfonamide or sulfonate derivatives.

    Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, although these are less common compared to substitution reactions.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include amines, alcohols, and thiols. These reactions are typically carried out in the presence of a base, such as triethylamine, to neutralize the hydrogen chloride formed during the reaction.

    Oxidation and Reduction Reactions: These reactions may involve oxidizing agents like potassium permanganate or reducing agents like sodium borohydride.

Major Products Formed

    Sulfonamide Derivatives: Formed by the reaction with amines.

    Sulfonate Esters: Formed by the reaction with alcohols.

Scientific Research Applications

3-methylisoquinoline-5-sulfonyl chloride has several applications in scientific research, including:

    Chemistry: Used as a reagent in organic synthesis to introduce sulfonyl groups into various molecules.

    Biology: Employed in the modification of biomolecules, such as peptides and proteins, to study their structure and function.

    Medicine: Investigated for its potential use in the development of pharmaceuticals, particularly as intermediates in the synthesis of active pharmaceutical ingredients.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties

Mechanism of Action

The mechanism of action of 3-methylisoquinoline-5-sulfonyl chloride primarily involves its reactivity as a sulfonylating agent. The sulfonyl chloride group is highly reactive and can form covalent bonds with nucleophiles, such as amines and alcohols. This reactivity allows it to modify various molecules, thereby altering their chemical and physical properties. The molecular targets and pathways involved depend on the specific application and the molecules being modified.

Comparison with Similar Compounds

Similar Compounds

    3-methylisoquinoline-5-sulfonamide: A derivative where the sulfonyl chloride group is replaced with a sulfonamide group.

    3-methylisoquinoline-5-sulfonate: A derivative where the sulfonyl chloride group is replaced with a sulfonate ester group.

Uniqueness

3-methylisoquinoline-5-sulfonyl chloride is unique due to its high reactivity as a sulfonylating agent. This reactivity makes it a valuable reagent in organic synthesis and various scientific research applications. Its ability to introduce sulfonyl groups into molecules distinguishes it from other similar compounds, which may have different reactivity and applications .

Properties

IUPAC Name

3-methylisoquinoline-5-sulfonyl chloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8ClNO2S/c1-7-5-9-8(6-12-7)3-2-4-10(9)15(11,13)14/h2-6H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QLIQMMPZJXCVPK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=CC=C2S(=O)(=O)Cl)C=N1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8ClNO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00450965
Record name 3-methylisoquinoline-5-sulfonyl Chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00450965
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

241.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

640290-02-4
Record name 3-methylisoquinoline-5-sulfonyl Chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00450965
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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